molecular formula C19H19ClN2O4 B5502539 METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE

Cat. No.: B5502539
M. Wt: 374.8 g/mol
InChI Key: FBAALSAOPIOQKL-UHFFFAOYSA-N
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Description

METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is a synthetic organic compound that belongs to the class of benzoate esters It is characterized by the presence of a chlorobenzamido group and a morpholinyl group attached to a benzoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE typically involves the following steps:

    Formation of the Benzoate Backbone: The benzoate backbone is synthesized through esterification of benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Chlorobenzamido Group: The chlorobenzamido group is introduced via an amide coupling reaction between 4-chlorobenzoic acid and an amine derivative.

    Attachment of the Morpholinyl Group: The morpholinyl group is attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate leaving group on the benzoate backbone.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorobenzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate compounds.

Scientific Research Applications

METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-(4-BROMOBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure with a bromine atom instead of chlorine.

    METHYL 5-(4-FLUOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure with a fluorine atom instead of chlorine.

    METHYL 5-(4-METHYLBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE: Similar structure with a methyl group instead of chlorine.

Uniqueness

METHYL 5-(4-CHLOROBENZAMIDO)-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorobenzamido group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 5-[(4-chlorobenzoyl)amino]-2-morpholin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-25-19(24)16-12-15(6-7-17(16)22-8-10-26-11-9-22)21-18(23)13-2-4-14(20)5-3-13/h2-7,12H,8-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAALSAOPIOQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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